(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 865197-48-4
VCID: VC7314628
InChI: InChI=1S/C20H18N2O6S/c1-26-14-7-4-12(5-8-14)18(24)21-20-22(11-17(23)27-2)15-9-6-13(19(25)28-3)10-16(15)29-20/h4-10H,11H2,1-3H3
SMILES: COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.43

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

CAS No.: 865197-48-4

Cat. No.: VC7314628

Molecular Formula: C20H18N2O6S

Molecular Weight: 414.43

* For research use only. Not for human or veterinary use.

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate - 865197-48-4

Specification

CAS No. 865197-48-4
Molecular Formula C20H18N2O6S
Molecular Weight 414.43
IUPAC Name methyl 2-(4-methoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C20H18N2O6S/c1-26-14-7-4-12(5-8-14)18(24)21-20-22(11-17(23)27-2)15-9-6-13(19(25)28-3)10-16(15)29-20/h4-10H,11H2,1-3H3
Standard InChI Key YESUMJSEVOFDTR-MRCUWXFGSA-N
SMILES COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC

Introduction

The compound (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that incorporates several functional groups, including a benzothiazole ring, an imine group, and a methoxybenzoyl moiety. This compound is likely of interest due to its potential biological activities, given the presence of these pharmacophoric elements.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the imine and methoxybenzoyl groups. A general approach might involve:

  • Step 1: Formation of the benzothiazole core.

  • Step 2: Introduction of the imine group through condensation reactions.

  • Step 3: Attachment of the methoxybenzoyl moiety via acylation or similar reactions.

Research Findings and Data

Compound TypeBiological ActivitySynthetic Method
Benzothiazole DerivativesAntibacterial, AntifungalCondensation Reactions
(Thio)ureabenzothiazolesAntiprotozoal, Inhibition of Aβ-ABAD InteractionReaction with Iso(thio)cyanates

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